Product packaging for 1-(3-Fluoro-2-nitrophenyl)piperidine(Cat. No.:CAS No. 1233955-39-9)

1-(3-Fluoro-2-nitrophenyl)piperidine

Cat. No.: B3092682
CAS No.: 1233955-39-9
M. Wt: 224.23
InChI Key: SAXCRAPSTHMTNK-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Nitrogen Heterocycles Research

The field of advanced organic chemistry has seen a substantial focus on nitrogen-containing heterocycles due to their prevalence in natural products and pharmaceuticals. mdpi.comresearchgate.net Among these, the piperidine (B6355638) scaffold is one of the most abundant heterocyclic motifs found in FDA-approved small-molecule drugs. nih.gov The incorporation of fluorine into such molecules has become a cornerstone of modern medicinal chemistry, as it can profoundly influence a compound's physicochemical and biological properties. researchgate.netmdpi.com

Fluorine's high electronegativity and small size allow it to alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The introduction of a C-F bond can lead to conformational changes and modulate the basicity of nearby nitrogen atoms, which are critical factors in drug-receptor interactions. nih.gov Research into fluorinated N-heterocycles, therefore, aims to leverage these effects to design molecules with enhanced therapeutic profiles. mdpi.comsemanticscholar.org 1-(3-Fluoro-2-nitrophenyl)piperidine serves as a clear example within this research area, combining the structurally significant piperidine ring with a strategically fluorinated aromatic system. The development of synthetic methods to access such fluorinated piperidines, often through the hydrogenation of fluoropyridines or the functionalization of fluorinated precursors, is an active area of investigation. nih.govsemanticscholar.orgnih.gov

Significance as a Precursor and Synthetic Target in Organic Synthesis

The true value of this compound in organic synthesis lies in its utility as a versatile precursor or intermediate. The molecule is engineered with functional groups that are primed for a variety of chemical transformations.

The fluoronitrophenyl moiety is particularly reactive. The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) reactions. While fluorine is the most electronegative halogen, it is also an excellent leaving group in SNAᵣ reactions, especially when positioned ortho or para to a strong electron-withdrawing group like a nitro group. However, in this specific isomer (meta-fluoro), the most common subsequent reaction involves the transformation of the nitro group itself.

A primary synthetic application of this compound is the reduction of the nitro group to an amine (-NH₂). This transformation is typically achieved with high efficiency using methods such as catalytic hydrogenation (e.g., with H₂ gas over a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like iron, zinc, or tin in acidic media). google.com

This reduction yields 3-fluoro-2-(piperidin-1-yl)aniline , a significantly more complex diamine. This product serves as a valuable building block for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, or other fused ring systems, which are of high interest in pharmaceutical and materials science. The resulting aniline (B41778) can undergo numerous reactions, including diazotization, acylation, and condensation, providing access to a diverse array of more complex molecules. The use of nitro-substituted precursors is a common strategy in the synthesis of amino-piperidine compounds for pharmaceutical applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2O2 B3092682 1-(3-Fluoro-2-nitrophenyl)piperidine CAS No. 1233955-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCRAPSTHMTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-(3-Fluoro-2-nitrophenyl)piperidine Scaffold

The synthesis of the this compound scaffold is primarily achieved through multi-step organic synthesis, with careful consideration given to the regioselective introduction of substituents on the aromatic ring.

Multi-Step Organic Synthesis Approaches

The construction of this compound typically involves a convergent synthesis strategy. This approach hinges on the preparation of a suitably functionalized fluoro-nitrophenyl precursor, which then undergoes a carbon-nitrogen bond-forming reaction with piperidine (B6355638). The order in which the fluoro and nitro substituents are introduced onto the aromatic ring is critical to ensure the desired regiochemistry. bldpharm.com

A common precursor for this synthesis is 1,2-difluoro-3-nitrobenzene or 1-chloro-3-fluoro-2-nitrobenzene. The synthesis of these precursors themselves constitutes a multi-step process, often starting from simpler benzene (B151609) derivatives. For instance, the nitration of a fluorinated aromatic compound can be a key step, and the directing effects of the existing substituents must be carefully managed to achieve the desired substitution pattern. nih.gov

Regioselective Introduction of Substituents

The regioselectivity of the synthesis is paramount in obtaining the correct isomer of this compound. The directing effects of the substituents on the benzene ring guide the position of incoming groups during electrophilic aromatic substitution reactions. For example, a fluorine atom is an ortho-, para-director, while a nitro group is a meta-director. bldpharm.com Therefore, the sequence of nitration and fluorination reactions is strategically planned to yield the desired 1,2,3-substitution pattern on the phenyl ring.

Furthermore, in the key C-N bond-forming step, the regioselectivity is dictated by the substitution pattern of the fluoronitrobenzene precursor. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the positions ortho and para to the nitro group are particularly activated.

Exploration of Carbon-Nitrogen (C-N) Bond Formation Reactions

The crucial step in the synthesis of this compound is the formation of the C-N bond between the phenyl ring and the piperidine nitrogen. Nucleophilic aromatic substitution is the predominant strategy employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) as a Key Strategy

Nucleophilic aromatic substitution (SNAr) is a well-established and efficient method for forming aryl-nitrogen bonds. In the synthesis of this compound, this reaction involves the displacement of a halide (typically fluoride (B91410) or chloride) from the activated aromatic ring by the nucleophilic piperidine.

The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the site of substitution, which stabilizes the intermediate Meisenheimer complex. The general reaction scheme is as follows:

1,2-Difluoro-3-nitrobenzene + Piperidine → this compound + HF

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to neutralize the hydrogen halide byproduct. A study on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that the SNAr reaction with piperidine proceeds in DMF at 85°C in the presence of potassium carbonate, affording the product in a 51% yield. nih.gov These conditions serve as a good model for the synthesis of this compound.

Reactant 1Reactant 2SolventBaseTemperature (°C)Yield (%)Reference
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePiperidineDMFK₂CO₃8551 nih.gov

Mechanochemical Catalysis in SNAr Reactions

While conventional solution-based methods are common, mechanochemical techniques offer a more sustainable alternative for conducting SNAr reactions. Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), can lead to faster reaction times, reduced solvent usage, and sometimes different product selectivities compared to solution-phase reactions. sigmaaldrich.com

Although specific examples of the mechanochemical synthesis of this compound are not extensively documented, the principles of mechanocatalysis are applicable to this type of SNAr reaction. The solid-state reaction between the fluoronitrobenzene precursor and a solid piperidine salt or a supported piperidine reagent could potentially be facilitated by grinding, providing a solvent-free route to the desired product.

Catalytic Reduction and Oxidation Pathways

The nitro group in this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through catalytic reduction.

The catalytic hydrogenation of nitroarenes is a fundamental transformation in organic synthesis. sigmaaldrich.cn For this compound, the reduction of the nitro group would yield 3-fluoro-2-(piperidin-1-yl)aniline. This transformation is typically achieved using a variety of catalytic systems.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate. The selective reduction of the nitro group in the presence of the fluorine substituent is generally feasible under standard hydrogenation conditions.

SubstrateCatalystHydrogen SourceSolventProductReference
NitroarenesPd/CH₂Ethanol/MethanolAnilines nih.gov
NitroarenesPt/CH₂Ethyl AcetateAnilines nih.gov
NitroarenesRaney NickelH₂MethanolAnilines nih.gov

Selective Nitro Group Reduction

The reduction of the aromatic nitro group to an amino group is a pivotal transformation in organic synthesis, often unlocking pathways to a wide array of further functionalizations. In the context of this compound, achieving selectivity is crucial to preserve the other functional groups. A variety of reagents and catalytic systems are available for the chemoselective reduction of nitroaromatics.

Catalytic hydrogenation is a common and effective method for nitro group reduction. The choice of catalyst and reaction conditions is critical to prevent undesired side reactions, such as hydrodehalogenation (removal of the fluorine atom). For halogenated nitroaromatics, sulfided platinum catalysts have been shown to be effective in selectively reducing the nitro group while leaving the halide intact. Other catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can also be employed, though careful optimization of reaction parameters like temperature, pressure, and solvent is necessary to ensure selectivity.

Metal-mediated reductions offer another avenue for this transformation. Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid, or iron powder in acidic media, are classic methods for the reduction of aromatic nitro groups and are often tolerant of other functional groups. Additionally, the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride, can provide a milder alternative for selective nitro reduction.

The following table summarizes potential conditions for the selective reduction of the nitro group in this compound based on general literature for similar substrates.

Reagent/CatalystSolventTemperature (°C)Pressure (atm)Potential Outcome
H₂, PtS/CEthanol25-501-5Selective reduction to 3-fluoro-2-(piperidin-1-yl)aniline
SnCl₂·2H₂OEthanol/HClReflux1Reduction to the corresponding aniline (B41778)
Fe/NH₄ClEthanol/WaterReflux1Reduction to the corresponding aniline
NaBH₄/NiCl₂·6H₂OMethanol0-251Selective reduction of the nitro group

Oxidative Transformations of the Piperidine Ring

The piperidine ring itself is susceptible to oxidative transformations, which can introduce new functional groups and expand the molecular diversity of the parent compound. The oxidation of N-aryl piperidines can be directed to the α-carbon (the carbon atom adjacent to the nitrogen), leading to the formation of lactams or iminium ions, which are valuable synthetic intermediates.

Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or ruthenium-based oxidants can be employed for the oxidation of the piperidine ring. However, controlling the selectivity of the oxidation can be challenging due to the presence of the electron-rich aromatic ring and the nitro group.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines, including piperidines. Through the use of a suitable photocatalyst and an oxidant, it is possible to generate a nitrogen-centered radical cation, which can then undergo further reactions, including oxidation at the α-position.

Derivatization of the Piperidine Ring System

The piperidine core of this compound offers multiple sites for the introduction of new functionalities, allowing for the synthesis of a diverse library of derivatives.

Functionalization at Various Positions of the Piperidine Core

The functionalization of the piperidine ring can be achieved through various C-H activation strategies. The positions α, β, and γ to the nitrogen atom exhibit different reactivities, which can be exploited for selective derivatization.

α-Functionalization: The α-position is often the most reactive site for functionalization due to its proximity to the nitrogen atom. Metal-catalyzed C-H activation, often directed by a suitable protecting group on the nitrogen, can be used to introduce aryl, alkyl, or other functional groups at this position. Rhodium and palladium catalysts are commonly employed for such transformations.

β-Functionalization: Directing functionalization to the β-position is more challenging but can be achieved using specific directing groups or through radical-based methodologies.

γ-Functionalization: The γ-position is the least electronically activated, and its functionalization typically requires more specialized synthetic strategies.

The following table outlines general approaches for the functionalization of N-substituted piperidines.

PositionMethodCatalyst/ReagentPotential Functional Group
α (C2/C6)Directed C-H ActivationRh(II) or Pd(II) complexesAryl, Alkyl, Alkenyl
β (C3/C5)Radical-based reactionsPhotoredox catalystsAryl, Cyano
γ (C4)Remote C-H FunctionalizationSpecialized directing groupsVarious

Impact of Fluorine and Nitro Groups on Reaction Selectivity

The electronic properties of the 3-fluoro and 2-nitro substituents on the phenyl ring play a significant role in modulating the reactivity and selectivity of chemical transformations involving this compound.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, it activates the ring towards nucleophilic aromatic substitution, making positions ortho and para to the nitro group susceptible to displacement by nucleophiles.

The fluorine atom is also an electron-withdrawing group via the inductive effect, but a weak activating group through resonance. Its presence further influences the electronic landscape of the aromatic ring. In the context of this compound, the combined electron-withdrawing nature of the nitro and fluoro groups will significantly impact the nucleophilicity of the piperidine nitrogen and the reactivity of the aromatic ring.

In reactions involving the piperidine ring, the electronic nature of the N-aryl substituent can influence the reactivity of the α-C-H bonds. The electron-withdrawing character of the 3-fluoro-2-nitrophenyl group would be expected to decrease the electron density on the nitrogen atom, which could, in turn, affect the ease of oxidation or deprotonation at the α-position. For instance, in directed C-H functionalization reactions, the coordination of the metal catalyst to the directing group and the subsequent C-H activation step can be sensitive to the electronic environment of the N-substituent.

Mechanistic Investigations of 1 3 Fluoro 2 Nitrophenyl Piperidine Reactivity

Elucidating the Electronic and Steric Influence of Fluoro and Nitro Moieties on Reactivity

The reactivity of the aromatic ring in 1-(3-Fluoro-2-nitrophenyl)piperidine is significantly governed by the electronic and steric properties of the fluoro and nitro substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. numberanalytics.com Conversely, it has a weak electron-donating mesomeric or resonance effect (+M) due to its lone pairs of electrons. In contrast, the nitro group is a potent deactivating group, withdrawing electron density through both a strong inductive effect (-I) and a strong resonance effect (-M). acs.orgacs.org

The relative positions of these groups are crucial. The nitro group at the ortho position to the piperidine (B6355638) substituent and meta to the fluorine atom creates a highly electron-deficient aromatic system. This strong deactivation makes the ring less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The fluorine atom's inductive withdrawal further enhances this effect.

Sterically, the ortho-nitro group imposes significant hindrance around the C-N bond connecting the phenyl and piperidine rings. This can restrict the rotation of the piperidine ring and influence the conformation of the molecule. This steric crowding can also direct the approach of incoming reagents in chemical reactions, potentially favoring substitution at less hindered positions. The presence of substituents ortho to a nitro group can cause the nitro group to twist out of the plane of the aromatic ring, which can slightly reduce its resonance effect. researchgate.net

Table 1: Summary of Electronic and Steric Effects in this compound
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Net Electronic InfluenceSteric Influence
Fluoro (-F)C3Strongly Withdrawing (-I)Weakly Donating (+M)Electron WithdrawingMinimal
Nitro (-NO₂)C2Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Electron WithdrawingSignificant
PiperidineC1Weakly Withdrawing (-I)Strongly Donating (+M)Activating, Ortho-Para DirectingModerate

Probing Reaction Pathways and Transition States

While specific kinetic studies on this compound are not extensively documented in the literature, analysis of related systems provides insight into its likely reactivity. For instance, kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents have shown that the reaction proceeds via a nucleophilic aromatic substitution mechanism. rsc.org In this mechanism, the rate of reaction is influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and the nature of the leaving group.

For reactions involving this compound, a similar SNAr pathway is anticipated if a nucleophile attacks the ring, potentially displacing the fluoro group. The rate-determining step would likely be the initial nucleophilic attack to form the stabilized anionic intermediate. The presence of the ortho-nitro group is critical for stabilizing the negative charge developed in the transition state and the Meisenheimer complex through resonance. Kinetic experiments, such as monitoring the reaction rate with varying concentrations of nucleophile and substrate, would be essential to determine the reaction order and elucidate the precise mechanism. The solvent polarity would also be expected to play a significant role, with polar aprotic solvents generally accelerating such reactions.

Table 2: Hypothetical Kinetic Parameters for SNAr Reaction with a Nucleophile
SolventRelative Rate Constant (krel)Proposed Rate-Determining StepKey Stabilizing Factor
Toluene1Formation of Meisenheimer ComplexResonance with Nitro Group
Acetonitrile~50Formation of Meisenheimer ComplexSolvent Stabilization of Anion
DMSO>200Formation of Meisenheimer ComplexStrong Solvent Stabilization

In the broader context of fluorinated aromatic systems, various techniques are employed to probe reaction mechanisms. Fluorine itself serves as an excellent mechanistic probe due to its unique properties. The use of ¹⁹F NMR spectroscopy is a powerful tool for monitoring the progress of a reaction involving a fluorinated compound, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. acs.org This allows for the detection of intermediates and the characterization of transition states.

Kinetic isotope effects can also be used. For example, comparing the reaction rates of a fluorinated substrate with its non-fluorinated analog can quantify the electronic influence of the fluorine atom. In electrophilic fluorination reactions, radical probes have been used to determine whether a reaction proceeds through a single-electron transfer (SET) mechanism or a polar pathway. acs.org For this compound, such probes could be employed in reactions targeting the aromatic ring to distinguish between different potential pathways.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with high accuracy. This measurement allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For 1-(3-Fluoro-2-nitrophenyl)piperidine, with the molecular formula C₁₁H₁₃FN₂O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique provides definitive confirmation of the compound's elemental composition, a critical piece of data for structural verification. The high precision of HRMS is instrumental in differentiating between compounds with very similar molecular weights.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃FN₂O₂
Theoretical Exact Mass (Monoisotopic) 224.0961 u

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption characteristics are dictated by the presence of chromophores—functional groups capable of absorbing light. In this compound, the primary chromophore is the nitrophenyl group.

The UV-Vis spectrum is expected to be dominated by electronic transitions associated with the aromatic nitro system. These typically include high-energy π → π* transitions and lower-energy n → π* transitions. The piperidine (B6355638) ring, being a saturated heterocycle, does not absorb significantly in the typical UV-Vis range (200-800 nm). The specific absorption maxima (λmax) and molar absorptivity coefficients are influenced by the solvent environment and the electronic interplay between the fluoro, nitro, and piperidinyl substituents on the benzene (B151609) ring.

Table 2: Expected Electronic Transitions for this compound

Chromophore Electronic Transition Expected Absorption Region
Nitroaromatic System π → π* ~250-280 nm

X-ray Crystallography for Three-Dimensional Structural Insights

In the solid state, the piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. researchgate.net The large 3-fluoro-2-nitrophenyl substituent would likely occupy an equatorial position to reduce steric hindrance. Studies on related fluorinated piperidines indicate that conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net

Crystal packing, the arrangement of molecules within the crystal lattice, would be governed by the imperative to achieve the most thermodynamically stable structure through efficient space-filling and the maximization of favorable intermolecular interactions.

The specific arrangement of molecules in the crystal is directed by a network of non-covalent intermolecular forces. For this compound, several key interactions are anticipated to play a significant role in stabilizing the crystal lattice.

C—H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that they would engage in weak C—H···O hydrogen bonds with hydrogen atoms from the piperidine rings or phenyl groups of neighboring molecules, often forming chains or more complex networks. nih.gov

π-π Stacking: The electron-deficient nitrophenyl rings could potentially engage in offset π-π stacking interactions with adjacent aromatic rings, further contributing to the cohesion of the crystal lattice.

The interplay of these varied interactions dictates the final crystal architecture, influencing physical properties such as melting point and solubility. Analysis of similar structures suggests that a complex three-dimensional network of these weak interactions would define the supramolecular assembly. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
p-nitrophenyl acetate
3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)-5,5-diphenylpiperidine
1-(4-nitrophenyl)piperazine
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one

While computational studies have been conducted on analogous compounds—such as other substituted piperidines, fluorophenyl derivatives, or nitrophenyl molecules—extrapolating that data would not be scientifically accurate for this compound. The specific placement of the fluoro and nitro groups on the phenyl ring, combined with the piperidine substituent, creates a unique electronic and structural profile. Therefore, providing a thorough and accurate analysis as requested by the outline is not possible without dedicated research on this particular compound.

General principles of the outlined theoretical methods are well-established in chemistry:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like optimized molecular geometry and vibrational frequencies.

Frontier Molecular Orbital (FMO) Theory uses the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules.

Noncovalent Interactions (NCI) and the Quantum Theory of Atoms in Molecules (QTAIM) are methods used to analyze weak interactions, such as van der Waals forces and hydrogen bonds, within a molecule or between molecules.

Without specific studies on "this compound," populating the requested sections with factual data, tables, and detailed research findings is not feasible.

Computational and Theoretical Chemistry Studies

Computational Assessment of Stereochemistry and Chiral Recognition

There are currently no published studies that specifically detail the computational assessment of stereochemistry or chiral recognition for 1-(3-Fluoro-2-nitrophenyl)piperidine. While computational methods are widely used to predict the stereochemical properties and enantiomeric interactions of chiral molecules, this particular compound has not been the subject of such research. Therefore, no data on its preferred conformations, energy barriers for ring inversion, or its potential interactions with chiral selectors from a computational standpoint is available.

Chemoinformatic Approaches to Molecular Design

Similarly, the application of chemoinformatic approaches to the molecular design of this compound has not been documented in the available literature.

Predictive Modeling of Molecular Features

No predictive models for the molecular features of this compound have been reported. Research in this area would typically involve the use of algorithms to forecast properties such as solubility, lipophilicity, and potential bioactivity based on its chemical structure. The absence of such studies means there are no specific computational predictions for these characteristics.

Fragment-Based Design Principles in Organic Synthesis

There is no information available regarding the application of fragment-based design principles in the organic synthesis of this compound. This approach, which involves the identification and optimization of small molecular fragments, has not been described in the context of designing or synthesizing this compound.

Advanced Applications in Contemporary Organic Synthesis and Chemical Biology Tools

Strategic Application as a Building Block in Complex Molecule Synthesis

The primary role of 1-(3-Fluoro-2-nitrophenyl)piperidine in organic chemistry is as a versatile building block. The presence of three key functional groups—the fluoro, nitro, and piperidine (B6355638) groups—on an aromatic ring provides multiple reaction sites. This allows for the strategic and controlled synthesis of more complex molecular architectures.

The fluoro and nitro groups are ortho to each other, which can influence the regioselectivity of nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by various nucleophiles. This reactivity is a cornerstone for creating a diverse array of derivatives.

Furthermore, the nitro group itself can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and the construction of heterocyclic rings fused to the phenyl group. The piperidine ring, a common scaffold in pharmaceuticals, can also be modified, although it is generally more stable. The combination of these reactive sites makes this compound a valuable starting material for creating libraries of compounds for drug discovery and materials science.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Structure
Fluoro GroupNucleophilic Aromatic SubstitutionSubstituted 2-nitro-phenylpiperidine derivatives
Nitro GroupReduction1-(2-Amino-3-fluorophenyl)piperidine
Aromatic RingFurther FunctionalizationPoly-substituted phenylpiperidine derivatives

Development of Functionalized Materials and Polymeric Systems

The structural attributes of this compound also lend themselves to the development of functionalized materials and polymeric systems. The reactive handles on the molecule can be used to incorporate it into larger macromolecular structures.

For instance, following the reduction of the nitro group to an amine, the resulting amino-functionalized molecule can serve as a monomer in polymerization reactions. It could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the fluorine atom in the polymer backbone could impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics.

These fluorinated polymers could find applications in areas such as high-performance engineering plastics, specialized coatings, and membranes. The piperidine moiety, with its basic nitrogen atom, could also introduce pH-responsive behavior into the material.

Utilization in Probe Design for Enzyme Interaction Studies

In the field of chemical biology, molecules with specific functionalities are often designed as probes to study biological processes, such as enzyme-ligand interactions. The fluorinated nitrophenylpiperidine structure could serve as a core for the development of such probes.

The fluorine atom can be useful for ¹⁹F NMR (Nuclear Magnetic Resonance) studies. ¹⁹F NMR is a powerful technique for studying molecular interactions because the fluorine nucleus is highly sensitive and there is no background signal in biological systems. By incorporating this compound into a potential enzyme inhibitor or ligand, researchers could use ¹⁹F NMR to monitor its binding to a target protein and to probe the local environment of the binding site.

The nitro group, being a known pharmacophore and a potential hydrogen bond acceptor, along with the piperidine ring, can contribute to the binding affinity and selectivity of the probe for a specific enzyme.

Methodological Contributions to Fluorinated Heterocycle Synthesis

The synthesis and reactions of this compound contribute to the broader field of methodology development for creating fluorinated heterocyclic compounds. nih.gov The presence of both a fluorine atom and a nitrogen heterocycle in one molecule makes it a model system for studying the synthesis and reactivity of this important class of compounds.

Fluorinated heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on a drug's metabolic stability, bioavailability, and binding affinity. Research involving this compound can help to establish new synthetic routes and reaction conditions that are applicable to a wider range of fluorinated nitrogen-containing molecules. For example, exploring the selective functionalization of the different positions on the aromatic ring in the presence of the piperidine can lead to new strategies for building complex, fluorinated drug candidates.

Precursor Role in Radiopharmaceutical Chemistry

The structure of this compound suggests its potential as a precursor in the synthesis of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). The fluorine atom can be replaced with the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), a commonly used positron emitter.

The synthesis of a PET radiotracer would typically involve a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. In this case, the nitro group's activating effect could facilitate the displacement of the non-radioactive fluorine atom with [¹⁸F]fluoride. However, a more common strategy would be to replace the nitro group with a better leaving group (like a trimethylammonium group) or to introduce a leaving group at a different position on a derivative of the molecule to facilitate the radiosynthesis.

If successfully radiolabeled, the resulting [¹⁸F]-labeled phenylpiperidine derivative could be investigated as a PET imaging agent for various biological targets in the brain or other organs, depending on its biological activity.

Q & A

Q. What synthetic strategies are viable for preparing 1-(3-Fluoro-2-nitrophenyl)piperidine, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic aromatic substitution (SNAr) between a fluorinated nitrobenzene derivative and piperidine. For example, substituting a halogen (e.g., chlorine) at the 2-nitro position of 3-fluoronitrobenzene with piperidine under basic conditions (e.g., K2CO3 in DMF) can yield the target compound. Optimization requires controlling temperature (80–120°C), solvent polarity, and stoichiometric ratios . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Validation through LC-MS and 1H/13C NMR is critical to confirm regioselectivity and absence of byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

  • 1H NMR : The fluorine atom at C3 induces deshielding in adjacent protons, splitting signals into distinct doublets or triplets. Piperidine protons appear as multiplets (δ 1.5–2.5 ppm), while aromatic protons show coupling patterns reflecting the nitro and fluorine substituents .
  • 19F NMR : A singlet near δ -110 ppm confirms the fluorine’s position .
  • IR : Stretching frequencies for nitro groups (1520–1350 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 265.12) confirm the molecular formula (C11H13FN2O2) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

Answer: Side reactions often arise from:

  • Nitro group reduction : Trace metal impurities (e.g., Fe) in solvents or reagents can reduce nitro to amine, forming undesired 1-(3-fluoro-2-aminophenyl)piperidine. Chelating agents (e.g., EDTA) mitigate this .
  • Piperidine alkylation : Under high temperatures, piperidine may act as a base, leading to self-condensation. Controlled stoichiometry (piperidine in excess) and inert atmospheres (N2/Ar) suppress this .
    Advanced monitoring via in-situ FTIR or GC-MS helps track intermediates and adjust conditions dynamically .

Q. How do electronic effects (nitro vs. fluoro substituents) influence the reactivity of this compound in further functionalization?

Answer: The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to fluorine. In contrast, the fluorine’s inductive effect slightly activates ortho/para positions. For example:

  • Catalytic hydrogenation : Selective reduction of the nitro group to an amine requires Pd/C or Raney Ni under H2 (1–3 atm) at 50°C. Competing C-F bond hydrogenolysis is negligible due to fluorine’s strong bond strength .
  • Cross-coupling : Suzuki-Miyaura reactions require pre-activation (e.g., boronic ester formation at the nitro-adjacent position) to overcome steric and electronic hindrance .

Q. How can computational methods (DFT, MD) predict the biological activity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes). For instance, a low LUMO energy (-1.5 eV) suggests affinity for nucleophilic residues in binding pockets .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time. A derivative with a nitro group may form stable hydrogen bonds with lysine or arginine residues, while fluorine enhances membrane permeability via lipophilicity (logP ~2.5) .
    Validation requires correlation with in vitro assays (e.g., IC50 measurements) .

Methodological Guidelines for Contradictory Data

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Answer:

  • Standardized protocols : Use OECD guidelines for logP determination (shake-flask method with octanol/water) .
  • Solubility : Compare results across solvents (DMSO vs. aqueous buffers) and pH conditions. Conflicting data often arise from polymorphic forms or impurities .
  • Inter-lab validation : Collaborate with multiple labs using identical batches and analytical conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.